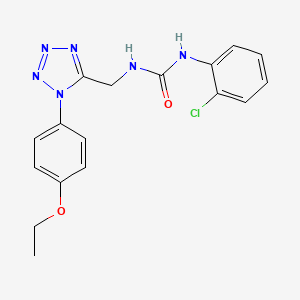

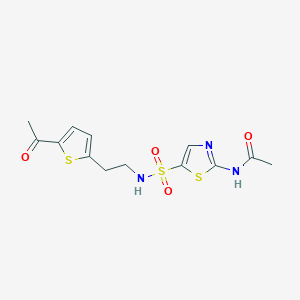

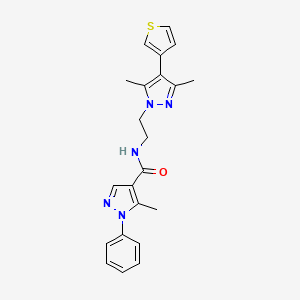

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent. This compound is known for its unique mechanism of action and its ability to modulate various biological processes.

Aplicaciones Científicas De Investigación

Synthesis of Quinolines

The compound serves as an intermediate in the synthesis of quinolines, which are heterocyclic aromatic organic compounds. Quinolines have a wide range of applications, including serving as the scaffold for various therapeutic agents . The process involves the reaction of Morita–Baylis–Hillman acetates with methanesulfonamide to produce tertiary dihydroquinoline sulfonamides, which can then undergo elimination to yield substituted quinoline products .

Antibacterial Agents

Derivatives of the compound have shown emergent antibacterial activity. When combined with cell-penetrating peptides like octaarginine, these derivatives can display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests potential applications in developing new antibacterial therapies.

Organic Synthesis Catalysis

N-(Phenylsulfonyl)benzenesulfonamide derivatives, which are structurally related to the compound , have been used as organo-catalysts for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles . These imidazoles have pharmaceutical activities such as anti-allergic, anti-inflammatory, and anti-tumor properties, indicating the compound’s role in facilitating the synthesis of medically relevant structures.

Crystallography Studies

The crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline has been determined, which can aid in understanding the conformational dynamics and bonding interactions within the molecule . This information is crucial for designing drugs and other materials that incorporate such structural motifs.

Chemical Property Prediction

The compound has been used in computational studies to predict chemical properties using various chemical identifiers or molecular structures . This application is significant in the field of cheminformatics, where predicting the behavior of chemical compounds is essential for drug discovery and material science.

Research and Industry Applications

Compounds like 2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, which are closely related to the compound , have garnered interest for their potential applications in various fields of research and industry. This highlights the versatility of the compound and its derivatives in contributing to diverse scientific endeavors.

Propiedades

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-23(19,20)18-11-5-6-13-9-10-14(12-16(13)18)17-24(21,22)15-7-3-2-4-8-15/h2-4,7-10,12,17H,5-6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUCKWSGKIVTDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

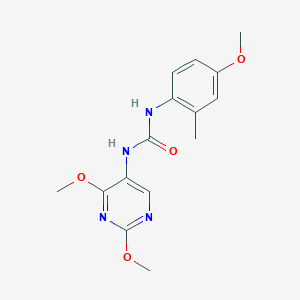

![2-methyl-3-phenyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2913895.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2913897.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2913901.png)